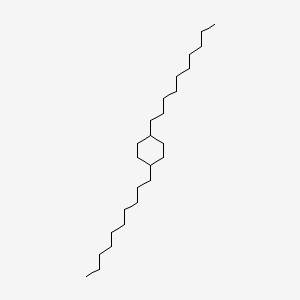
1,4-Didecylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Didecylcyclohexane is an organic compound with the molecular formula C26H52. It is a derivative of cyclohexane, where two decyl groups are attached to the 1 and 4 positions of the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Didecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of decylcyclohexanol, decylcyclohexanone, or decylcyclohexanoic acid.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,4-Didecylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkyl chain length on the physical and chemical properties of cyclohexane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Medicine: Explored for its potential as a component in pharmaceutical formulations to enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Mecanismo De Acción
The mechanism of action of 1,4-Didecylcyclohexane is primarily related to its hydrophobic interactions with other molecules. The long decyl chains allow the compound to interact with lipid membranes, potentially altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-n-octylcyclohexane: Similar structure but with shorter octyl chains.
1,4-Di-n-dodecylcyclohexane: Similar structure but with longer dodecyl chains.
1,4-Di-n-hexylcyclohexane: Similar structure but with even shorter hexyl chains.
Uniqueness
1,4-Didecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly suitable for applications where moderate hydrophobic interactions are desired, such as in drug delivery systems and lubricant formulations .
Propiedades
Número CAS |
55334-20-8 |
|---|---|
Fórmula molecular |
C26H52 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
1,4-didecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clave InChI |
ZDOBWFOCGGBPNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCC(CC1)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)
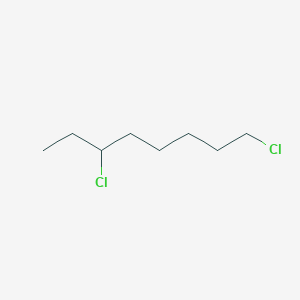

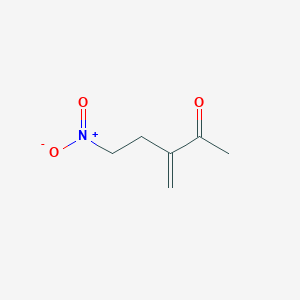


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
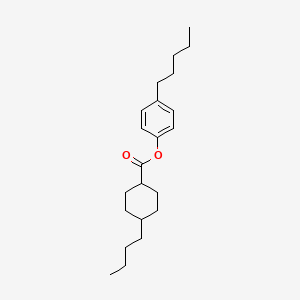
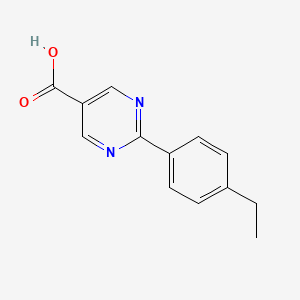
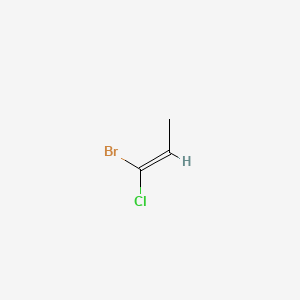
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
